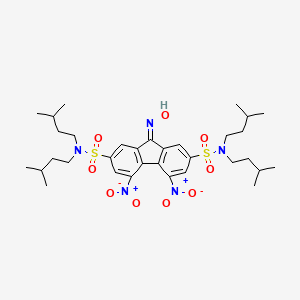![molecular formula C10H15NOS B11697750 [2-(Benzenesulfinyl)ethyl]dimethylamine](/img/structure/B11697750.png)
[2-(Benzenesulfinyl)ethyl]dimethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(Benzènesulfinyl)éthyl]diméthylamine : est un composé organique qui présente un groupe benzènesulfinyle lié à une chaîne éthylique, qui est elle-même liée à un groupe diméthylamine.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse du [2-(benzènesulfinyl)éthyl]diméthylamine implique généralement la réaction du chlorure de benzènesulfinyle avec l'éthyldiméthylamine dans des conditions contrôlées. La réaction est généralement effectuée en présence d'une base telle que la triéthylamine pour neutraliser l'acide chlorhydrique formé pendant la réaction. Les conditions de réaction comprennent souvent le maintien d'une basse température pour prévenir les réactions secondaires et assurer un rendement élevé.
Méthodes de production industrielle : À l'échelle industrielle, la production de [2-(benzènesulfinyl)éthyl]diméthylamine peut impliquer des réacteurs à écoulement continu pour optimiser les conditions de réaction et améliorer l'efficacité. L'utilisation de catalyseurs et de techniques de purification avancées telles que la distillation et la cristallisation sont courantes pour obtenir des produits de haute pureté.
Analyse Des Réactions Chimiques
Types de réactions :
Oxydation : Le groupe benzènesulfinyle peut subir une oxydation pour former des dérivés de sulfone.
Réduction : Le composé peut être réduit pour former le sulfure correspondant.
Substitution : Le groupe diméthylamine peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courantes :
Oxydation : Des réactifs tels que le peroxyde d'hydrogène ou les peracides sont couramment utilisés.
Réduction : Des agents réducteurs comme l'hydrure de lithium aluminium ou le borohydrure de sodium sont utilisés.
Substitution : Des agents halogénants comme le chlorure de thionyle ou le tribromure de phosphore peuvent être utilisés pour les réactions de substitution.
Principaux produits :
Oxydation : Dérivés de sulfone.
Réduction : Dérivés de sulfure.
Substitution : Diverses amines substituées selon l'agent halogénant utilisé.
Applications de la recherche scientifique
Chimie :
- Utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
- Agit comme un ligand en chimie de coordination.
Biologie :
- Applications potentielles dans le développement de composés bioactifs.
Médecine :
- Étudié pour son utilisation potentielle dans le développement de médicaments en raison de ses propriétés structurales uniques.
Industrie :
- Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action du [2-(benzènesulfinyl)éthyl]diméthylamine implique son interaction avec diverses cibles moléculaires. Le groupe benzènesulfinyle peut participer à des réactions redox, tandis que le groupe diméthylamine peut agir comme un nucléophile dans des réactions de substitution. Ces interactions peuvent moduler l'activité des enzymes et d'autres protéines, conduisant à divers effets biologiques.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Potential applications in the development of bioactive compounds.
Medicine:
- Investigated for its potential use in drug development due to its unique structural properties.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [2-(Benzenesulfinyl)ethyl]dimethylamine involves its interaction with various molecular targets. The benzenesulfinyl group can participate in redox reactions, while the dimethylamine group can act as a nucleophile in substitution reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires :
[2-(Benzènesulfinyl)éthyl]méthylamine : Structure similaire mais avec un groupe méthyle en moins.
[2-(Benzènesulfinyl)éthyl]éthylamine : Structure similaire mais avec un groupe éthyle au lieu de la diméthylamine.
[2-(Benzènesulfinyl)éthyl]propylamine : Structure similaire mais avec un groupe propyle.
Unicité :
- La présence du groupe diméthylamine dans le [2-(benzènesulfinyl)éthyl]diméthylamine confère des propriétés stériques et électroniques uniques qui peuvent influencer sa réactivité et ses interactions avec d'autres molécules, ce qui le distingue de ses analogues.
Propriétés
Formule moléculaire |
C10H15NOS |
|---|---|
Poids moléculaire |
197.30 g/mol |
Nom IUPAC |
2-(benzenesulfinyl)-N,N-dimethylethanamine |
InChI |
InChI=1S/C10H15NOS/c1-11(2)8-9-13(12)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 |
Clé InChI |
COUGFVDUWCWUJI-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCS(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(5Z)-5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide](/img/structure/B11697674.png)
![2-[(5Z)-5-(1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-methylbutanoic acid](/img/structure/B11697677.png)
![(5E)-5-[3,5-diiodo-4-(prop-2-en-1-yloxy)benzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11697682.png)
![1-Imidazolidineacetamide, N-[5-[[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-2-chlorophenyl]-alpha-(2,2-dimethyl-1-oxopropyl)-2,5-dioxo-3-(phenylmethyl)-](/img/structure/B11697685.png)
![methyl 5-(5-{(Z)-[1-(4-bromophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)-2-chlorobenzoate](/img/structure/B11697693.png)
![4-({(1E)-[5-(4-chlorophenyl)-2-furyl]methylene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11697706.png)
![(4E)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-{2-[2-(morpholin-4-ylcarbonyl)phenyl]hydrazinylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11697721.png)
![N-{(1Z)-1-[4-(dimethylamino)phenyl]-3-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11697726.png)

![N-(3,4-dimethylphenyl)-6-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11697729.png)




